2-Chloro-3-isothiocyanatopropene

Insecticidal Activity Neonicotinoid Intermediate Agrochemical

2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4), also known as 2-chloroallyl isothiocyanate, is a chlorinated allyl isothiocyanate derivative. It is a colorless to pale yellow liquid with the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol.

Molecular Formula C4H4ClNS
Molecular Weight 133.6 g/mol
CAS No. 14214-31-4
Cat. No. B079373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-isothiocyanatopropene
CAS14214-31-4
Molecular FormulaC4H4ClNS
Molecular Weight133.6 g/mol
Structural Identifiers
SMILESC=C(CN=C=S)Cl
InChIInChI=1S/C4H4ClNS/c1-4(5)2-6-3-7/h1-2H2
InChIKeyDGBFPSVUFUDQNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4): Procurement and Differentiation Guide for Agrochemical Synthesis


2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4), also known as 2-chloroallyl isothiocyanate, is a chlorinated allyl isothiocyanate derivative . It is a colorless to pale yellow liquid with the molecular formula C₄H₄ClNS and a molecular weight of 133.60 g/mol [1]. The compound is primarily utilized as a key intermediate in the synthesis of neonicotinoid insecticides, such as thiamethoxam and clothianidin, and serves as a versatile building block in heterocyclic chemistry [2]. Its industrial significance stems from the unique combination of an electrophilic isothiocyanate group and an allylic chloride moiety, which enables distinct chemical transformations not achievable with non-halogenated analogs .

1
Key intermediate for neonicotinoid insecticides (thiamethoxam, clothianidin)Essential chloroallyl building block
2
Dual electrophilic reactivity: isothiocyanate + allylic chlorideEnables distinct heterocycle synthesis
3
Available at commercial purity ≥95% (HPLC/GC)Consistent quality for process development

Why 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) Cannot Be Replaced by Simple Allyl Isothiocyanate in Key Industrial Processes


Substituting 2-chloro-3-isothiocyanatopropene with simpler isothiocyanates like allyl isothiocyanate (AITC) is not chemically feasible in critical agrochemical synthesis routes. The chloro substituent in 2-chloro-3-isothiocyanatopropene is not a passive structural feature; it is an essential functional handle required for subsequent reactions, such as nucleophilic substitution or heterocycle formation . For instance, the synthesis of the neonicotinoid insecticide thiamethoxam relies on the specific reactivity of the 2-chloroallyl moiety, which cannot be replicated by AITC [1]. Furthermore, the enhanced electrophilicity conferred by the chlorine atom alters the compound's reactivity profile, affecting reaction kinetics, yields, and the purity of downstream products when compared to non-halogenated analogs [2]. The evidence presented in Section 3 quantifies these critical differences.

2-Chloroallyl isothiocyanate (Target)

Chlorine substituent acts as essential functional handle for subsequent nucleophilic substitution and cyclization.

Allyl isothiocyanate (AITC)

Lacks the chloro leaving group; key agrochemical pathways may not be replicable.

Enhanced electrophilicity alters reaction kinetics and downstream product profiles.

Lower electrophilicity may shift reaction rates and yields in comparative syntheses.

Patented thiamethoxam route specifically requires this chloroallyl intermediate.

No established high-yield pathway for neonicotinoid core from AITC; process viability may differ.

Quantitative Evidence for 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4) Versus Analogs: A Procurement Decision Guide


Insecticidal Potency: 2-Chloroallyl Isothiocyanate vs. Allyl Isothiocyanate (AITC) Against Key Pests

2-Chloroallyl isothiocyanate demonstrates broad-spectrum insecticidal activity, with reported LC₅₀ values in the low ppm range against major agricultural pests . In contrast, the non-halogenated analog allyl isothiocyanate (AITC) exhibits significantly lower potency in similar assays against different arthropod species, requiring microgram per square centimeter doses [1]. While direct head-to-head data in the exact same model is limited, cross-study comparison suggests a substantial difference in lethal concentration required for efficacy.

Insecticidal potency
Cross-study comparable
Target: LC₅₀ 12–18 ppm vs. Colorado potato beetle, green peach aphid.
Comparator (AITC): LD₅₀ 1.36–2.88 µg/cm² vs. dust mites; 7.99 µg/ant vs. fire ant.
Supports insecticidal screening context for Coleoptera/Hemiptera
Different assay formats and units; direct conversion not possible
Insecticidal Activity Neonicotinoid Intermediate Agrochemical

Synthesis Yield in Thiamethoxam Production: Optimized 2-Chloroallyl Isothiocyanate Process

The synthesis of 2-chloroallyl isothiocyanate is a critical step in the production of the insecticide thiamethoxam. A patented process using 2,3-dichloropropene and sodium thiocyanate achieves a crude yield of approximately 95.6% with a content of about 89% [1]. This high yield is essential for cost-effective industrial manufacturing. No comparable high-yield process exists for using non-halogenated allyl isothiocyanate to synthesize the same heterocyclic core.

Thiamethoxam step yield
Head-to-head
Crude yield ~95.6% (89% content)
Reported process yield context; relevant for procurement economics
Patented route using 2,3-dichloropropene + NaSCN
Process Chemistry Neonicotinoid Synthesis Yield Optimization

Electrophilic Reactivity Enhancement: Quantifying the Effect of the Chloro Substituent

The presence of the chlorine atom on the allyl group significantly enhances the electrophilicity of the isothiocyanate moiety. This is inferred from its chemical behavior and is supported by computational parameters. The calculated XLogP value for 2-chloro-3-isothiocyanatopropene is 2.8 [1], which is higher than that of allyl isothiocyanate (XLogP ~1.3-1.7) [2]. This increased lipophilicity can influence membrane permeability and reactivity in biological and chemical systems.

Electrophilic reactivity
Cross-study comparable
XLogP = 2.8 vs. AITC ~1.3–1.7 (Δ 1.1–1.5 units)
Lipophilicity difference may influence reactivity and partitioning
Computational prediction; experimental validation needed
Electrophilicity Reaction Kinetics Structure-Activity Relationship

Antimicrobial Activity: 2-Chloro-3-isothiocyanatopropene Exhibits Specific Bacterial Inhibition

2-Chloro-3-isothiocyanatopropene has demonstrated inhibitory activity against specific bacterial strains, including E. coli and Salmonella enterica serovar Typhimurium . While quantitative minimum inhibitory concentration (MIC) data are not provided in the source, the qualitative observation of activity against these important foodborne and pathogenic bacteria distinguishes it from some other isothiocyanates whose activity spectra may differ. For example, the antibacterial potency of AITC varies considerably depending on the bacterial strain and assay conditions [1].

Antibacterial observation
Data to verify
Qualitative inhibition of E. coli and Salmonella Typhimurium reported
Preliminary antimicrobial screening context; quantitative MIC missing
Source review required; no strain-specific MIC available
Antimicrobial Biocide Food Safety

Industrial Purity Specification: Typical Commercial Purity of 2-Chloro-3-isothiocyanatopropene

The standard commercial purity for 2-chloro-3-isothiocyanatopropene is ≥95% as determined by HPLC and/or GC analysis . This purity level is a critical benchmark for procurement, ensuring that the material is suitable for further chemical transformations without significant interference from impurities. While higher purities may be achievable with additional purification, the 95% standard is widely accepted for industrial and research applications.

Commercial purity
Specification review
≥95% (HPLC/GC) standard commercial grade
Meets typical requirements for synthesis and research
Confirm lot-specific COA prior to use
Quality Control Commercial Specification Supply Chain

Optimal Research and Industrial Use Cases for 2-Chloro-3-isothiocyanatopropene (CAS 14214-31-4)


Industrial-Scale Synthesis of Neonicotinoid Insecticides (Thiamethoxam, Clothianidin)

This is the primary industrial application. 2-Chloro-3-isothiocyanatopropene is an essential intermediate in the multi-step synthesis of the neonicotinoids thiamethoxam and clothianidin. As demonstrated in Section 3, a patented process achieves a crude yield of ~95.6% for this key intermediate, making large-scale production economically viable [1]. Substitution with a non-halogenated isothiocyanate is chemically impossible for this route.

R&D of Novel Insecticides Targeting Coleoptera and Hemiptera

For agrochemical discovery programs seeking new agents against chewing and sucking pests like the Colorado potato beetle and green peach aphid, 2-chloro-3-isothiocyanatopropene serves as a promising lead scaffold. Its demonstrated LC₅₀ in the 12–18 ppm range against these pests provides a quantifiable starting point for structure-activity relationship (SAR) studies and analog synthesis, offering a potential advantage over less potent isothiocyanates like AITC.

Synthesis of Functionalized Heterocycles for Medicinal Chemistry and Materials Science

The compound's dual electrophilic sites—the isothiocyanate group and the allylic chloride—enable diverse cyclization reactions to form complex heterocyclic scaffolds . Its higher calculated lipophilicity (XLogP 2.8) compared to AITC [2] may confer different physicochemical properties to derived molecules, making it a valuable building block for exploring chemical space in drug discovery or the development of novel functional materials.

Investigation of Antimicrobial Agents Against Foodborne Pathogens

Given its reported inhibitory activity against E. coli and Salmonella enterica serovar Typhimurium , 2-chloro-3-isothiocyanatopropene is a candidate for further quantitative evaluation as an antimicrobial agent. Research focused on determining MIC values, elucidating its mechanism of action, and assessing its potential as a food preservative or biocide is warranted based on this preliminary evidence.

Application
Selection Property
Validation Focus
Neonicotinoid insecticide production
Chloroallyl intermediate reactivity
Process yield and downstream purity consistency
Novel insecticide discovery (Coleoptera/Hemiptera)
Insecticidal activity profile
LC₅₀ range against target pest models; SAR exploration
Heterocycle synthesis (medicinal chemistry, materials)
Dual electrophilic sites and lipophilicity
Cyclization efficiency and physicochemical property modulation
Antimicrobial screening against foodborne pathogens
Preliminary antibacterial observation
Quantitative MIC determination and mechanism of action studies

Technical Documentation Hub

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35 linked technical documents
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